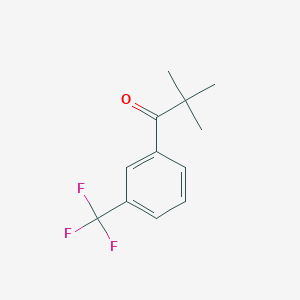

2,2-Dimethyl-3'-trifluoromethylpropiophenone

Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name is 1-[3-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one , reflecting its substitution pattern. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₃F₃O | |

| Molecular weight | 230.23 g/mol | |

| CAS Registry Number | 898766-39-7 | |

| SMILES notation | CC(C)(C)C(=O)C1=CC(=CC=C1)C(F)(F)F |

Synonyms include 2,2-Dimethyl-3'-(trifluoromethyl)propiophenone and MFCD03841191. The trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring and the geminal dimethyl (-C(CH₃)₂) group on the propanone chain define its stereoelectronic profile.

Historical Development of Trifluoromethylated Ketones

Trifluoromethylation strategies emerged in the late 19th century with Frédéric Swarts’ work on antimony trifluoride-mediated fluorinations. The McLoughlin-Thrower reaction (1968) marked a milestone for coupling trifluoromethyl groups to aromatic systems using copper catalysts. Modern advances, such as the use of fluoroform (HCF₃) under basic conditions, enabled efficient synthesis of trifluoromethyl ketones (TFMKs) from esters.

For 2,2-Dimethyl-3'-trifluoromethylpropiophenone, Friedel-Crafts acylation of 3-trifluoromethylbenzene with 2,2-dimethylpropanoyl chloride represents a common synthetic route. Recent photocatalytic methods using bromotrifluoroacetone and alkenes have expanded access to aliphatic TFMKs, though aromatic derivatives like this compound remain primarily synthesized via classical electrophilic substitution.

Significance in Organofluorine Chemistry

The carbon-fluorine bond’s high bond energy (~480 kJ/mol) and low polarizability confer exceptional thermal stability and metabolic resistance to fluorinated compounds. In this compound, these properties manifest in:

- Enhanced electrophilicity : The -CF₃ group withdraws electron density, activating the ketone toward nucleophilic attack.

- Steric shielding : The geminal dimethyl group restricts rotational freedom, potentially favoring specific reaction pathways.

Trifluoromethyl ketones are pivotal in medicinal chemistry as reversible covalent inhibitors. For example, TFMKs mimic tetrahedral intermediates in protease catalysis, enabling drug design for inflammatory and respiratory diseases. While this compound’s bioactivity remains understudied, its structural features align with pharmacophores used in kinase and protease inhibitor development.

Position in the Broader Context of Substituted Propiophenones

Substituted propiophenones serve as intermediates in pharmaceuticals, agrochemicals, and materials science. Comparative analysis reveals distinct traits of the title compound:

The trifluoromethyl group’s -I effect increases the ketone’s electrophilicity compared to methyl-substituted analogs, while the dimethyl group enhances steric bulk, potentially reducing undesired side reactions. These attributes make it valuable for synthesizing fluorinated polymers and specialty chemicals requiring precise regioselectivity.

Properties

IUPAC Name |

2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O/c1-11(2,3)10(16)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIPNRSETZEWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609090 | |

| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-39-7 | |

| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,2-dimethylpropanoyl chloride with 3-trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include an anhydrous environment and a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,2-Dimethyl-3’-trifluoromethylpropiophenone follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

2,2-Dimethyl-3’-trifluoromethylpropiophenone is utilized in various scientific research fields, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Applied in the production of specialty chemicals and materials science advancements.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it effective in modulating enzyme activity and interacting with receptor sites. The compound’s effects are mediated through its ability to form stable complexes with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,2-Dimethyl-3'-trifluoromethylpropiophenone with analogous propiophenone derivatives, focusing on substituent effects, physicochemical properties, and applications:

Key Structural and Functional Differences:

Electronic Effects: The trifluoromethyl group in this compound strongly withdraws electrons, activating the aromatic ring toward electrophilic substitution while deactivating it toward nucleophilic attack . In contrast, halogenated analogs (e.g., 4'-chloro-3'-fluoro derivative) exhibit mixed electronic effects: -Cl is mildly deactivating, while -F is ortho/para-directing but weakly deactivating .

Steric Effects: The 2,2-dimethyl groups in the target compound create significant steric hindrance, limiting access to the ketone carbonyl group. This contrasts with non-methylated analogs (e.g., 3-(4-fluorophenyl)-2'-trifluoromethylpropiophenone), where reduced steric bulk allows faster nucleophilic additions .

Biological Relevance: Fluorinated derivatives like this compound are prioritized in drug discovery due to improved bioavailability and resistance to metabolic degradation. Thiomethyl-containing analogs (e.g., 2',5'-dichloro-3-(2-thiomethylphenyl)propiophenone) are less common but valuable for metal-binding applications .

Biological Activity

2,2-Dimethyl-3'-trifluoromethylpropiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound's structure includes a trifluoromethyl group, which enhances its lipophilicity and ability to interact with various biological molecules. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and metabolic pathways associated with this compound.

This compound interacts significantly with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This interaction can lead to modulation of enzyme activity, impacting the metabolic pathways of other substrates. The compound has been shown to affect cellular signaling pathways and alter gene expression, influencing overall cellular function.

Cellular Effects

The compound's influence on cell function is profound. Key effects include:

- Modulation of Cell Signaling : Alters the activity of kinases and phosphatases, affecting downstream signaling events.

- Gene Expression Changes : Can upregulate or downregulate specific genes, impacting cellular metabolism and function.

- Impact on Cell Proliferation : Influences processes such as differentiation and apoptosis through signaling pathway alterations.

Molecular Mechanism

The primary mechanism of action involves binding to biomolecules like enzymes and receptors. This binding can inhibit or activate enzyme activity by occupying active sites or interacting with regulatory proteins:

- Enzyme Inhibition : Prevents substrate binding and catalytic activity.

- Gene Regulation : Interacts with transcription factors to alter transcriptional activity.

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions is notable. While relatively stable initially, prolonged exposure can lead to degradation, resulting in different biochemical properties that may influence cellular effects. Long-term studies indicate that exposure can alter cell signaling pathways and gene expression over time.

Metabolic Pathways

The metabolism of this compound primarily occurs via cytochrome P450 enzymes, which oxidize the compound to form metabolites that participate in further biochemical reactions. These interactions can lead to significant implications for pharmacokinetics and potential drug-drug interactions due to altered metabolic flux.

Subcellular Localization

The localization of this compound within cells affects its biological activity. It may localize to organelles such as mitochondria or the endoplasmic reticulum, influencing energy metabolism or protein synthesis respectively. Such localization impacts its interactions with other biomolecules and modulates its overall biochemical effects.

Case Studies

Recent studies have investigated the biological activities of this compound in various contexts:

- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against specific bacterial strains, suggesting potential applications in developing antimicrobial agents.

- Cancer Research : Investigations into its effects on cancer cell lines have indicated that it may induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent.

- Toxicology Studies : Research assessing the toxicity profile indicates that while it exhibits biological activity, careful consideration of dosage is essential due to potential adverse effects at higher concentrations .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2,2-Dimethyl-3'-trifluoromethylpropiophenone, and how can reaction efficiency be monitored?

- Methodology :

- Friedel-Crafts acylation : React 3-trifluoromethylbenzoyl chloride with a substituted aromatic precursor (e.g., 2,2-dimethylpropane derivatives) under Lewis acid catalysis (e.g., AlCl₃) .

- Monitoring : Use HPLC or GC-MS to track reaction progress and purity. Compare retention times with standards from PubChem .

- Yield optimization : Control stoichiometry (1:1.2 molar ratio of acyl chloride to aromatic substrate) and temperature (80–100°C) to minimize side products .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Dissolve in deuterated chloroform (CDCl₃) and analyze chemical shifts. The trifluoromethyl group (-CF₃) shows distinct ¹⁹F NMR signals near -60 ppm .

- IR spectroscopy : Identify carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and aromatic C-F stretches at ~1100–1250 cm⁻¹ .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., 246.2 g/mol) with <2 ppm error .

Q. How can researchers assess the compound’s solubility and stability for storage?

- Methodology :

- Solubility screening : Test in polar (DMSO, ethanol) and non-polar (hexane) solvents via gravimetric analysis .

- Stability studies : Conduct accelerated aging at 40°C/75% RH for 4 weeks. Monitor degradation via TLC or HPLC; store in sealed containers at 2–8°C .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 16 with B3LYP/6-311+G(d,p) basis set .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on trifluoromethyl group’s role in binding affinity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- 2D NMR (COSY, NOESY) : Identify coupling partners and spatial proximity of protons to clarify splitting .

- HPLC-MS coupling : Detect trace impurities (e.g., regioisomers) causing spectral anomalies. Use C18 columns with acetonitrile/water gradients .

Q. How does the trifluoromethyl group influence the compound’s biological activity in antimicrobial assays?

- Methodology :

- Microplate dilution assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with non-fluorinated analogs .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varying substituents (e.g., -Cl, -OCH₃) to isolate the -CF₃ contribution .

Q. What experimental designs optimize regioselectivity in derivatization reactions?

- Methodology :

- Directed ortho-metallation : Use bulky directing groups (e.g., -OMe) to steer functionalization to specific aryl positions .

- Kinetic vs. thermodynamic control : Vary reaction temperature (e.g., 0°C vs. reflux) and monitor intermediates via in-situ IR .

Data Interpretation & Validation

Q. How to validate purity when commercial sources report conflicting HPLC data?

- Methodology :

- Cross-reference multiple databases : Compare CAS registry data (e.g., PubChem, DSSTox) for consensus on retention times and spectral profiles .

- Spiking experiments : Add a pure reference standard to the sample; observe peak enhancement in HPLC .

Q. What statistical approaches analyze batch-to-batch variability in synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.